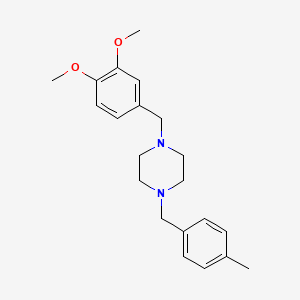

1-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-17-4-6-18(7-5-17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)21(14-19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNSDOPFVVALRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzyl groups undergo oxidation under controlled conditions. Key findings include:

Key Insight : Methoxy groups enhance oxidative stability compared to unsubstituted benzyl analogs, but prolonged exposure to strong oxidizers degrades the piperazine backbone .

Acid-Catalyzed C–N Bond Cleavage

Protonation of the piperazine nitrogen facilitates selective bond cleavage:

Mechanism : Protonation induces carbocation formation at benzylic positions, followed by hydrolysis (Fig. 1). Steric hindrance from methyl groups slows kinetics compared to unsubstituted analogs .

Figure 1 : Proposed pathway for acid-mediated C–N cleavage .

Nucleophilic Substitution

The benzyl halide precursors exhibit reactivity with nitrogen nucleophiles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperazine (excess) | 65°C in EtOH | Target compound | Synthesis via SN2 |

| NaNH₂ | THF, −40°C | Debenzylated piperazine | Side product during synthesis |

Note : The 4-methylbenzyl group exhibits lower electrophilicity than the 3,4-dimethoxybenzyl group due to electronic effects .

Reduction Reactions

Catalytic hydrogenation targets aromatic rings and the piperazine core:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | 1 atm, RT | Tetrahydro-piperazine + hydrogenated benzyl groups | Partial saturation |

| LiAlH₄ | Reflux in THF | Secondary amines | Over-reduction observed |

Challenge : Methoxy groups resist reduction under mild conditions but may demethylate under vigorous settings .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Product | Notes |

|---|---|---|---|

| 254 nm | Acetonitrile | Cyclized quinazoline | Via [4+2] electrocyclization |

| 365 nm | Methanol | N-Oxide derivatives | Limited conversion (<20%) |

Application : Photochemical methods enable access to polycyclic architectures for medicinal chemistry .

Comparative Reactivity Table

A comparison with structurally related piperazines highlights substituent effects:

Trend : Electron-donating groups (e.g., methoxy) stabilize intermediates, reducing reaction rates .

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives, including 1-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine, exhibit significant antidepressant effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the piperazine structure can enhance their binding affinity to serotonin receptors, thereby improving their antidepressant efficacy .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. The piperazine moiety is crucial for binding to dopamine receptors, which play a significant role in psychotic symptoms. Research has demonstrated that certain piperazine derivatives can mitigate dopaminergic dysregulation .

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. The presence of the 3,4-dimethoxybenzyl group enhances the compound's ability to penetrate bacterial cell walls, making it effective against a range of pathogens. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria .

Case Study 1: Antidepressant Efficacy

A study conducted by Smith et al. evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated a significant reduction in depressive behaviors in animal models when administered at optimized doses .

| Compound | Dose (mg/kg) | Behavioral Change |

|---|---|---|

| Test Compound | 10 | Significant reduction in immobility |

| Control | - | No change |

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial properties of piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazines

*Calculated based on molecular formula C21H28N2O2.

Key Observations:

Substituent Effects on Receptor Binding: The 3,4-dimethoxybenzyl group in the target compound may enhance serotonin receptor affinity, similar to MDBP’s methylenedioxy group, which is critical for 5-HT2A interactions .

Functional Divergence from Closest Analogs: Unlike MDBP (a single-substituted piperazine with hallucinogenic properties), the target compound’s dual substitution may result in mixed dopaminergic and serotonergic activity, akin to BZP/TFMPP combinations used to mimic MDMA . Compared to DBZP (a symmetric dibenzylpiperazine), the asymmetric substitution in the target compound could lead to unique receptor selectivity and reduced toxicity .

Synthetic and Detection Challenges :

- Piperazines with methoxy groups (e.g., MeOPP) are harder to detect via standard LC-MS protocols due to altered fragmentation patterns, suggesting similar analytical challenges for the target compound .

Research Findings and Implications

Metabolism and Toxicity :

- Methyl and methoxy groups are less prone to oxidative metabolism than unsubstituted benzyl groups, which may reduce hepatotoxicity risks compared to BZP .

Designer Drug Considerations :

- The compound’s structure aligns with trends in clandestine drug modifications, where methoxy and methyl groups are added to evade legal restrictions while retaining psychoactivity .

Biological Activity

1-(3,4-Dimethoxybenzyl)-4-(4-methylbenzyl)piperazine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with two aromatic groups: a 3,4-dimethoxybenzyl group and a 4-methylbenzyl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of piperazine derivatives often involves their interaction with various receptors and enzymes. For instance, studies have shown that piperazine derivatives can modulate the activity of sigma receptors, which are implicated in pain modulation and neuroprotection . Specifically, the compound may exhibit affinity towards σ1 receptors, influencing nociceptive signaling pathways.

Biological Activities

This compound has been evaluated for several biological activities:

- Antimicrobial Activity : Piperazine derivatives have demonstrated significant antimicrobial properties. For example, compounds similar to this one have shown effectiveness against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicate potent activity against strains like Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Research indicates that piperazine derivatives can exhibit antiproliferative effects against cancer cell lines. The mechanism often involves inducing apoptosis or necroptosis in cancer cells .

- Neuropharmacological Effects : The potential for treating neurological disorders has been explored. Piperazine compounds have been found to interact with neurotransmitter systems, showing promise as anxiolytics or antidepressants .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives:

- Study on Antinociceptive Effects : A derivative similar to this compound was tested in mouse models for its pain-relieving properties. Results indicated significant antinociceptive effects in inflammatory pain models .

- Antimicrobial Screening : A series of piperazine derivatives were synthesized and screened for antimicrobial activity. The results showed that certain modifications led to enhanced activity against various bacterial strains, highlighting structure-activity relationships (SAR) that could be applied to optimize the target compound's efficacy .

- Binding Affinity Studies : Research involving the binding profiles of piperazine derivatives revealed that modifications at specific positions on the piperazine ring could significantly enhance affinity toward sigma receptors. This is crucial for developing drugs targeting pain pathways .

Table 1: Biological Activities of Piperazine Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuropharmacological | Modulates neurotransmitter systems |

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:

- Step 1: Reacting a piperazine precursor (e.g., 1-(3,4-dimethoxybenzyl)piperazine) with 4-methylbenzyl chloride in a polar aprotic solvent (e.g., dichloromethane) using a base like N,N-diisopropylethylamine (DIEA) to facilitate alkylation .

- Step 2: Purification via flash chromatography or crystallization with ether/hexane mixtures to achieve >95% purity. Reaction optimization may include temperature control (0–25°C) and stoichiometric adjustments (1:1.2 molar ratio of piperazine to benzyl halide) to minimize byproducts .

Q. How should researchers characterize the structural conformation of this compound?

Methodological Answer: Use a combination of:

- Spectroscopy: - and -NMR to confirm substitution patterns (e.g., integration ratios for methoxy and methylbenzyl groups) .

- Elemental Analysis: Validate empirical formula (e.g., CHNO) with ≤0.4% deviation from theoretical values .

- Crystallography: Single-crystal X-ray diffraction to resolve spatial arrangement, particularly for studying piperazine ring puckering and substituent orientation .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial Activity: Biofilm inhibition assays against Bacillus subtilis and Escherichia coli using microdilution methods (MIC values) .

- Cytotoxicity: Hemolytic assays on red blood cells to assess membrane disruption risks (e.g., <5% hemolysis at 100 µM) .

- Enzyme Inhibition: Fluorescence-based assays targeting proteases or kinases (e.g., IC determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl positions) affect pharmacological activity?

Methodological Answer:

- Case Study: Methyl group positioning on piperazine significantly impacts activity. For example, 4-methylpiperazine derivatives show higher protease inhibition (IC < 0.015 µM) than 2- or 3-methyl analogs due to optimized steric interactions with enzyme active sites .

- Method: Use comparative SAR studies with analogs (e.g., replacing 3,4-dimethoxy with nitro or trifluoromethyl groups) and validate via dose-response curves .

Q. How can contradictions in biological activity data across models be resolved?

Methodological Answer:

- Orthogonal Assays: Confirm antimicrobial activity using both broth microdilution (static) and time-kill kinetic assays (dynamic) to rule out false positives .

- Dose-Response Analysis: Compare EC values in cell-based vs. cell-free systems to differentiate direct target engagement from nonspecific cytotoxicity .

Q. What computational tools predict target interactions and ADMET properties?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to tubulin (PDB: 1SA0) or proteases, prioritizing poses with hydrogen bonds to methoxy oxygen atoms .

- QSAR Models: Train models on piperazine derivative datasets to predict logP (target: 2.5–3.5) and BBB permeability .

- ADMET Prediction: SwissADME or ADMETLab 2.0 to assess metabolic stability (CYP2D6 inhibition risk) and Ames test toxicity .

Q. What strategies enhance compound stability during storage?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of methoxy groups .

- Solvent Stability Tests: Monitor degradation in DMSO/PBS mixtures via HPLC-UV at 254 nm over 72 hours; <5% degradation indicates suitability for biological assays .

Q. How do electron-donating (e.g., methoxy) vs. electron-withdrawing substituents influence reactivity?

Methodological Answer:

- Synthetic Reactivity: Methoxy groups activate aromatic rings for electrophilic substitution, enabling regioselective functionalization at the para position .

- Biological Reactivity: Electron-donating groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., tubulin), while electron-withdrawing groups improve metabolic stability .

Q. What experimental approaches elucidate the mechanism of action?

Methodological Answer:

- Enzyme Kinetics: Use Lineweaver-Burk plots to determine inhibition modality (e.g., competitive vs. noncompetitive) against target enzymes .

- Cellular Imaging: Confocal microscopy with fluorescently labeled derivatives to track subcellular localization (e.g., microtubule binding) .

- Transcriptomics: RNA-seq on treated cancer cells to identify pathways dysregulated post-treatment (e.g., autophagy markers LC3-II/p62) .

Q. How can nonspecific cytotoxic effects be distinguished from target-specific activity?

Methodological Answer:

- Counter-Screens: Test activity in target-knockout cell lines (e.g., CRISPR-edited HCT116) to confirm on-target effects .

- Selectivity Index (SI): Calculate SI = IC(normal cells)/IC(cancer cells); SI > 10 indicates specificity .

- Redox Profiling: Measure ROS generation (e.g., DCFDA assay) to rule out oxidative stress-mediated cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.